3-(4-n-Butylphenyl)-1-propene
Overview
Description
3-(4-n-Butylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a propene group attached to a phenyl ring, which is further substituted with a butyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Butylphenyl)-1-propene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the starting materials would be 4-n-butylbenzaldehyde and a suitable phosphonium ylide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Another method involves the Heck reaction, which is a palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of this compound, 4-n-butylbromobenzene can be coupled with propene in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Butylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond can be achieved using catalysts like palladium on carbon, resulting in the formation of 3-(4-n-Butylphenyl)propane.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 3-(4-n-Butylphenyl)propane.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-(4-n-Butylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of polymers and other advanced materials.
Catalysis: It can be used as a ligand or substrate in catalytic reactions.
Mechanism of Action
The mechanism of action of 3-(4-n-Butylphenyl)-1-propene depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to facilitate various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenyl)-1-propene: Similar structure but with a tert-butyl group instead of an n-butyl group.
3-(4-Methylphenyl)-1-propene: Contains a methyl group instead of a butyl group.
3-(4-Ethylphenyl)-1-propene: Contains an ethyl group instead of a butyl group.
Uniqueness
3-(4-n-Butylphenyl)-1-propene is unique due to the presence of the n-butyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and steric effects. This uniqueness can make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
1-butyl-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHLLYFYYRFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373832 | |
Record name | 3-(4-n-Butylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-16-7 | |
Record name | 3-(4-n-Butylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 842124-16-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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